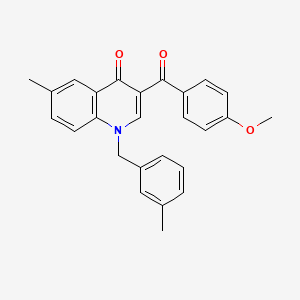

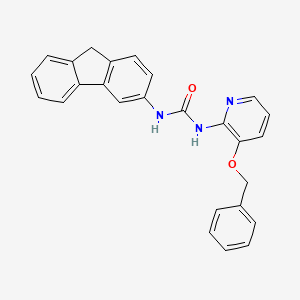

![molecular formula C24H24N4O3 B2939242 6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 370869-73-1](/img/structure/B2939242.png)

6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a heterocyclic compound . It belongs to the class of pyrano[2,3-c]pyrazole derivatives . The chemical formula of this compound is C16H16N4O3 .

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazole derivatives, including “this compound”, has been achieved using various catalysts . For instance, magnesium ferrichromate nanoparticles have been used as an efficient and recyclable catalyst in the synthesis of these derivatives . The synthesis process involves multicomponent reactions (MCRs), which are an alternative to conventional methods for the preparation of diverse complex organic structures .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as XRD, FTIR, SEM–EDX, and SQUID . These techniques can provide information about the crystal structure, bonding, morphology, and magnetic properties of the compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various methods . For example, the catalytic activity of certain compounds has been investigated for the synthesis of related compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques . For instance, IR spectroscopy can provide information about the functional groups present in the compound .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research indicates that pyranopyrazole derivatives, closely related to the specified compound, exhibit significant corrosion inhibition properties for mild steel in acidic environments. These derivatives have been analyzed through gravimetric, electrochemical, and theoretical studies, revealing high inhibition efficiency which increases with concentration and decreases with temperature. The inhibitors adhere to the mild steel surface following the Langmuir adsorption isotherm, suggesting their potential in corrosion protection applications (Yadav et al., 2016).

Antimicrobial Activity

Novel dihydropyrano[2,3-c]pyrazole derivatives have been synthesized and demonstrated significant in vitro antibacterial and anti-tuberculosis activity. These findings were further supported by molecular docking studies, which showed strong binding affinities of certain compounds with bacterial targets, indicating their potential as effective antimicrobial agents (Vasava et al., 2019).

Antiviral Evaluation

Derivatives of 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been used as precursors for the synthesis of compounds with potential antiviral activity. Some of these derivatives were tested against Herpes Simplex Virus type-1 (HSV-1), suggesting their usefulness in developing new antiviral medications (Shamroukh et al., 2007).

Catalysis and Green Chemistry

The compound and its related derivatives have been synthesized using green chemistry principles, including the use of environmentally benign catalysts and solvents. For example, sodium ascorbate has been utilized as a catalyst in the synthesis of dihydropyrano[2,3-c]pyrazole derivatives, highlighting the role of these compounds in promoting eco-friendly synthesis methods (Kiyani & Bamdad, 2018).

Spectroscopic and Structural Investigations

Detailed spectroscopic and structural studies on derivatives of 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have provided insights into their molecular properties. These investigations have included density functional theory (DFT) analyses, molecular docking studies, and the exploration of their potential pharmaceutical applications, emphasizing the chemical versatility and potential utility of these compounds (Kumar et al., 2020).

Direcciones Futuras

The future directions in the research of “6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” and related compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in pharmaceuticals .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological and pharmacological activities.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially result in changes in cellular signaling, gene expression, or enzymatic activity.

Biochemical Pathways

Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Similar compounds have been shown to have a variety of biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects, depending on its targets and mode of action.

Action Environment

It is known that environmental factors can influence the action of similar compounds These factors could include temperature, pH, and the presence of other molecules in the environment

Propiedades

IUPAC Name |

6-amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-4-8-18-22-21(15-11-12-19(29-2)20(13-15)30-3)17(14-25)23(26)31-24(22)28(27-18)16-9-6-5-7-10-16/h5-7,9-13,21H,4,8,26H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXLYOPBAXVSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2939165.png)

![{[3-(Propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2939170.png)

![Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2939171.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2939172.png)

![2-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2939174.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2939177.png)

![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2939179.png)

![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B2939181.png)